tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Orthogonal protection Peptide chemistry Medicinal chemistry

Multi-step heterocyclic synthesis often requires orthogonal amine protection, but in-house Boc protection of 3-amino-1,2,4-triazole adds steps and risks side reactions. This pre-Boc-protected building block eliminates that bottleneck. • Selective TFA deprotection (>92% yield) preserves base-labile/reducible groups • 95% purity ensures accurate stoichiometry for PROTAC coupling & SAR libraries • Stable crystalline solid avoids handling issues of hygroscopic unprotected triazole, streamlining kilo-scale process development.

Molecular Formula C7H12N4O2
Molecular Weight 184.2 g/mol
CAS No. 1803592-84-8
Cat. No. B1379338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate
CAS1803592-84-8
Molecular FormulaC7H12N4O2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC(=N1)N
InChIInChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-4-9-5(8)10-11/h4H,1-3H3,(H2,8,10)
InChIKeyFJXSRCUWKNZLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Amino-1,2,4-Triazole-1-Carboxylate: Boc-Protected Triazole Building Block


tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate (CAS 1803592-84-8) is a heterocyclic building block belonging to the 1,2,4-triazole class, featuring an amino group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen of the triazole ring. It is employed as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in strategies requiring orthogonal amine protection . The compound is commercially available as a white to pale-yellow powder or crystals with a typical purity of 95–98% , .

Workflow Orthogonal amine protection in multi-step synthesis
Selection Logic Acid-labile Boc group for mild, selective deprotection
Procurement Context High-purity building block with documented COA support

Why Replacing tert-Butyl 3-Amino-1,2,4-Triazole-1-Carboxylate Fails


In multi-step synthetic sequences, the choice of N-protecting group on the 3-amino-1,2,4-triazole core dictates the orthogonality and sequence of deprotection steps. The Boc group (tert-butyl carbamate) is acid-labile, allowing selective removal with trifluoroacetic acid (TFA) under mild conditions without disturbing base-sensitive or reducible functionalities [1]. In contrast, the methyl carbamate (methyl ester) analog requires nucleophilic thiol-mediated cleavage at elevated temperature, which can compromise substrates bearing electrophilic or thermally sensitive groups [2]. The ethyl carbamate analog, while also acid-labile, exhibits different solubility and crystallinity profiles that can complicate work-up and purification. Simply interchanging these analogs without adjusting the orthogonal protection scheme leads to incompatibility with downstream reactions, reduced overall yield, or the need for additional protecting group manipulations, directly impacting synthetic efficiency and procurement strategy.

Boc vs. Methyl Carbamate Methyl carbamate requires nucleophilic thiol cleavage at elevated temperature, which may compromise heat-sensitive substrates and limits orthogonal protection schemes.
Boc vs. Unprotected Amine Unprotected 3-amino-1,2,4-triazole is hygroscopic and highly water-soluble, leading to handling difficulties and stoichiometry shifts in anhydrous reactions.
Boc vs. Ethyl Carbamate Ethyl carbamate analog exhibits different crystallinity and thermal stability profiles, which may alter work-up procedures and long-term storage behavior.

tert-Butyl 3-Amino-1,2,4-Triazole-1-Carboxylate vs. Closest Analogs


Boc Deprotection Selectivity Over Methyl Carbamate

The Boc group of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate is selectively removed with TFA in dichloromethane at room temperature, achieving a 92% yield of the deprotected 3-amino-1,2,4-triazole [1]. In contrast, the methyl carbamate protecting group (as in methyl 3-amino-1H-1,2,4-triazole-1-carboxylate) requires treatment with 2-mercaptoethanol and K3PO4 in DMAc at 75 °C for cleavage, a condition that is incompatible with acid- or heat-sensitive substrates [2]. This differential lability enables the Boc-protected compound to serve as a key intermediate in orthogonal protection strategies where base-sensitive or reducible groups must remain intact.

Deprotection Yield
Reported
92% yield (TFA/DCM, RT, 1 h) vs. methyl carbamate requiring 75 °C and thiol reagent
Supports orthogonal deprotection strategy
Scaffold-specific yield; verify on target substrate
Orthogonal protection Peptide chemistry Medicinal chemistry

Solid Form Stability vs. Hygroscopic Analogs

tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a white to pale-yellow powder or crystalline solid that requires storage at 2–8 °C in a sealed, dry container protected from light . The unprotected 3-amino-1,2,4-triazole (CAS 61-82-5) is also a solid but is highly water-soluble (280 g/L at 20 °C) and hygroscopic, necessitating careful handling to avoid clumping and degradation . The ethyl ester analog (CAS 41995-94-2) is reported as a white to off-white crystalline powder with a melting point of approximately 150–153 °C, but its thermal stability profile differs, potentially affecting long-term storage . The solid, non-hygroscopic nature of the tert-butyl carbamate simplifies weighing, formulation into reaction mixtures, and long-term storage compared to hygroscopic or lower-melting analogs.

Physical Form
Supplier data
Non-hygroscopic solid vs. unprotected analog (280 g/L solubility, hygroscopic)
Simplifies weighing and storage
Vendor-reported handling properties
Handling Formulation Stability

Purity Consistency vs. Uncharacterized Analogs

Commercially available tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate is routinely offered at 95% purity (Sigma-Aldrich, VWR) and 98% purity (Leyan), with Certificates of Analysis (COA) including NMR, HPLC, and GC data , , . The methyl carbamate analog (CAS 76803-17-3) lacks publicly available purity specifications from major vendors, and its physical properties are largely predicted rather than experimentally validated . The unprotected 3-amino-1,2,4-triazole (CAS 61-82-5) is often supplied as a technical-grade herbicide with variable purity, which is unsuitable for precise medicinal chemistry applications . The high and consistently documented purity of the tert-butyl derivative minimizes batch-to-batch variability, ensuring reproducible synthetic outcomes and reducing purification burden.

Purity Documentation
Supplier data
95–98% purity with COA (NMR/HPLC/GC) vs. undocumented analog purities
Reduces batch variability risk
Review specific vendor COA before use
Quality assurance Purity Reproducibility

Predicted Density and Handling vs. Methyl/Ethyl Esters

The predicted density of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate is 1.31 ± 0.1 g/cm³ . This is significantly lower than the predicted density of the methyl carbamate analog (1.61 ± 0.1 g/cm³) and the ethyl carbamate analog (1.49 g/cm³) . The lower density of the tert-butyl derivative may facilitate better dispersion in organic solvents and reduce settling during large-scale reactions, although direct experimental validation is lacking.

Predicted Density
Class-level
1.31 g/cm³ (predicted), lower than methyl (1.61) and ethyl (1.49) analogs
May support dispersion in solution
Experimental validation lacking
Formulation Density Process chemistry

tert-Butyl 3-Amino-1,2,4-Triazole-1-Carboxylate Application Scenarios


Orthogonal Protection for Peptide Conjugates and Heterocyclic Libraries

The Boc group of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate can be selectively removed with mild acid (TFA) while base-labile or reducible protecting groups remain intact, as demonstrated by the 92% deprotection yield on related triazole scaffolds [1]. This orthogonality is critical in the synthesis of peptide–triazole conjugates and diverse heterocyclic libraries, where sequential deprotection is required. Procuring this pre-Boc-protected building block eliminates the need for in-house protection, reducing synthetic steps and improving overall yield .

Building Block for PROTACs and Bifunctional Degraders

In the construction of proteolysis-targeting chimeras (PROTACs), the triazole is often used as a linker or a ligand scaffold. The availability of a single Boc-protected amino group allows chemoselective conjugation to one terminus while keeping the triazole NH free for later diversification. The high purity (95–98%) and solid form of the tert-butyl carbamate ensure accurate stoichiometry and minimize side reactions during the sensitive coupling steps typical of PROTAC assembly .

Hit-to-Lead Optimization with 1,2,4-Triazole Bioisosteres

1,2,4-Triazoles are recognized cis-amide bond bioisosteres [1]. The Boc-protected 3-amino-1,2,4-triazole serves as a direct precursor for introducing this bioisostere into lead compounds while preserving the possibility for late-stage deprotection and further derivatization. Procurement of the tert-butyl carbamate avoids the handling issues associated with the hygroscopic unprotected 3-amino-1,2,4-triazole, streamlining the synthesis of focused compound libraries for structure-activity relationship (SAR) studies.

Process Scale-Up: Phase Behavior and Solubility

The lower predicted density (1.31 g/cm³) of the tert-butyl carbamate relative to the methyl (1.61 g/cm³) and ethyl (1.49 g/cm³) analogs may confer better dispersion in organic solvents during large-scale reactions, facilitating homogeneous mixing and reducing the risk of agglomeration. Although experimental validation is recommended, this property can influence solvent selection and reactor design in process development, making the tert-butyl derivative a preferential choice for kilogram-scale procurement .

Application
Selection Property
Validation Focus
Orthogonal Protection
Acid-labile Boc group
Deprotection yield and chemoselectivity
PROTAC Assembly
Chemoselective conjugation handle
Stoichiometry control and side-reaction profile
Bioisostere Libraries
Pre-protected triazole scaffold
Handling stability and late-stage derivatization
Process Scale-Up
Lower predicted density
Dispersion and mixing in large-scale reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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